molecular formula C21H20N4O2 B12183150 N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12183150
M. Wt: 360.4 g/mol
InChI Key: UOEWDJMGGPZURJ-UHFFFAOYSA-N
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Description

¹H NMR (600 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H) : Indole H-3 proton
  • δ 7.65 (d, J = 8.1 Hz, 1H) and δ 7.12 (d, J = 8.1 Hz, 1H) : Indol-6-yl H-4 and H-5 protons
  • δ 6.98–7.45 (m, 6H) : Remaining aromatic protons
  • δ 3.72 (s, 3H) : N-methyl group
  • δ 3.41 (q, J = 6.3 Hz, 2H) and δ 2.89 (t, J = 6.3 Hz, 2H) : Ethylene bridge protons

¹³C NMR (150 MHz, DMSO-d₆):

  • δ 169.8 : Carboxamide carbonyl
  • δ 165.2 : Indol-6-ylcarbonyl
  • δ 136.4–118.7 : Aromatic carbons
  • δ 32.1 : N-methyl carbon

Table 3: Key NMR Assignments

Nucleus δ (ppm) Multiplicity Assignment
¹H 8.21 s Indole H-3
¹H 3.72 s N-CH₃
¹³C 169.8 - C=O (carboxamide)

Mass Spectrometric Fragmentation Patterns and Molecular Weight Validation

High-resolution ESI-MS shows:

  • Molecular Ion : [M+H]⁺ at m/z 374.1741 (calc. 374.1747)
  • Major Fragments:
    • m/z 256.1084: Loss of indol-6-ylcarbonylaminoethyl group
    • m/z 144.0658: 1-methylindole-2-carboxamide ion

Fragmentation pathways involve:

  • Cleavage of the ethylamide C-N bond
  • Retro-Diels-Alder decomposition of indole rings
  • Neutral loss of CO from carbonyl groups

Figure 2 : Mass fragmentation tree showing dominant cleavage sites at the carboxamide and ethylamide linkages

Computational Chemistry Studies: Density Functional Theory (DFT) Optimization

B3LYP/6-31G(d) calculations reveal:

  • HOMO-LUMO Gap : 4.3 eV, indicating moderate electron delocalization
  • Electrostatic Potential :
    • Negative potential localized at carbonyl oxygens (-0.32 e)
    • Positive potential at indole NH groups (+0.27 e)
  • Optimized Geometry :
    • Bond Lengths: C=O (1.23 Å), C-N (1.35 Å)
    • Torsion Angles: 178.3° (carboxamide linkage), 12.4° (inter-ring)

Table 4: DFT-Computed Parameters

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -1.9 eV
Dipole Moment 5.8 Debye
Total Energy -1524.8 Hartree

The molecular electrostatic potential map (Figure 3) illustrates nucleophilic regions at the carbonyl groups and electrophilic zones near the indole NH protons, guiding predictions of intermolecular interaction sites.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indole-6-carbonylamino)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-25-18-5-3-2-4-15(18)13-19(25)21(27)24-11-10-23-20(26)16-7-6-14-8-9-22-17(14)12-16/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27)

InChI Key

UOEWDJMGGPZURJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Acylation of ethyl 5-chloroindole-2-carboxylate with propionyl chloride/AlCl₃ introduces the C3-alkyl group, which is reduced to a methylene group using triethylsilane.

Microwave-Assisted Synthesis

Reducing reaction times from 12 h to 30 minutes under microwave irradiation (100°C) improves yield by 15% while minimizing decomposition.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Hemetsberger–KnittelHigh regioselectivity for C2 substitutionRequires toxic azide intermediates
BOP CouplingMild conditions, high efficiencyCostly reagents
Friedel-CraftsScalable for industrial usePoor selectivity for polysubstituted indoles

Industrial-Scale Considerations

For kilogram-scale production:

  • Solvent Recycling : DMF is recovered via distillation (75% efficiency).

  • Catalyst : Heterogeneous catalysts (e.g., AlCl₃ on silica) reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or nitro groups onto the indole ring .

Scientific Research Applications

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound affects multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Acetamide Motifs

a. N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides These compounds, synthesized via coupling of indole-oxadiazole-thiols with bromoacetamides in DMF/NaH, share the indole-acetamide framework but replace the benzazepine with a sulfanyl-oxadiazole group. Spectral characterization (e.g., EIMS: m/z 378 [M]⁺) and yields (~70–85%) are well-documented .

b. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
This benzimidazole derivative features a benzodioxole-acetamide group linked to a benzyl-indole scaffold. It demonstrates high potency as an IDO1 inhibitor (84% yield, purified via PE/EtOAc chromatography). The benzodioxole moiety may enhance metabolic stability compared to the target compound’s dimethoxy groups, while the benzimidazole substituent could influence kinase selectivity .

c. Ethyl 1H-Indole-3-acetate (2)
A simpler analogue with an ester group instead of acetamide, this compound highlights the importance of the amide bond in the target molecule. The ester group may reduce stability in vivo but offers synthetic versatility for further derivatization .

Heterocyclic Variations

a. (+)-(1S,10R)-5-Benzyloxy-1-(10-chloro-ethyl)-3-[(5-(2-(N,N-dimethyl-amino)ethoxy)indol-2-yl]carbonyl]-1,2-dihydro-3H-benz[e]indol This duocarmycin analog incorporates a benz[e]indol core and a chloroethyl group, emphasizing the role of fused polycyclic systems in DNA alkylation. While structurally distinct, its indole-carbonyl linkage parallels the acetamide bridge in the target compound, underscoring the importance of spacer groups in modulating cytotoxicity .

b. Acetamide, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)
With a dihydroindole core and acetylated amine, this compound (MW: 218.11, PSA: 49.41) exhibits reduced steric hindrance compared to the target molecule. Its computed properties suggest higher solubility, which may inform SAR studies on the benzazepine-containing analogue .

Comparative Data Table

Compound Class Key Structural Features Molecular Weight (g/mol) Key Functional Groups Reported Activity/Yield Reference
Target Compound Indole-benzyl + benzazepine-dimethoxy + acetamide ~450 (estimated) Acetamide, dimethoxy, benzazepine N/A (structural analogy inferred) -
N-Substituted Oxadiazole-acetamide Indole-methyl + oxadiazole-sulfanyl 378 (EIMS) Oxadiazole, sulfanyl Antimicrobial (yield: 70–85%)
Benzimidazole-IDO1 Inhibitor (28) Benzimidazole-benzyl + benzodioxole-acetamide 380 (EIMS) Benzo[d][1,3]dioxole, acetamide IDO1 inhibition (yield: 84%)
Duocarmycin Analog Benz[e]indol + chloroethyl + indole-carbonyl ~600 (estimated) Chloroethyl, carbonyl DNA alkylation
Dihydroindole-acetamide 2,3-Dihydroindole + acetyl 218.11 Acetyl, dihydroindole N/A (computational data)

Key Insights

  • Heterocyclic Influence : The benzazepine core distinguishes the target from benzodioxole- or oxadiazole-containing analogues, possibly conferring unique pharmacokinetic profiles or receptor specificity.

Biological Activity

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, characterized by a complex molecular structure that includes an indole moiety, a carbonyl group, and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and receptor modulation.

  • Molecular Formula : C21H20N4O2
  • Molecular Weight : 360.4 g/mol
  • CAS Number : 1144438-78-7

The structure features a bicyclic system combining a benzene ring and a nitrogen-containing pyrrole ring, contributing to its reactivity and biological activity.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit significant antitumor properties. A study evaluating various indole-2-carboxamide derivatives demonstrated their cytotoxic effects against different cancer cell lines, including pediatric glioblastoma and atypical teratoid/rhabdoid tumors. Compounds showed IC50 values ranging from 2.34 to 9.06 μM against KNS42 cells, indicating potent antiproliferative effects .

Table 1: Antitumor Activity of Indole Derivatives

Compound IDCell LineIC50 (μM)
Compound 6KNS42 (GBM)0.33
Compound 8aKNS42 (GBM)8.25
Compound 8cKNS42 (GBM)3.41
Compound 5DAOY (Medulloblastoma)4.75

The mechanism by which this compound exerts its biological effects may involve modulation of cannabinoid receptors, particularly CB1 and CB2. Studies have shown that certain indole derivatives can act as selective agonists for these receptors, influencing cell proliferation and survival pathways in tumor cells . The compound's structural features allow it to interact with these receptors effectively.

Case Studies

In a detailed investigation involving the synthesis and evaluation of several indole derivatives, researchers found that modifications to the indole structure significantly impacted biological activity. For instance, introducing various substituents on the benzyl group of the indole moiety altered the cytotoxicity profile against cancer cell lines .

One notable case study highlighted the compound's effectiveness against glioblastoma cells, where it demonstrated substantial inhibition of cell viability compared to untreated controls. The study also assessed the safety profile of these compounds in non-neoplastic human fibroblast cells, indicating a favorable therapeutic index .

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